molecular formula C15H22N2O2 B1328234 Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate CAS No. 1000941-29-6

Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate

Cat. No.: B1328234
CAS No.: 1000941-29-6
M. Wt: 262.35 g/mol
InChI Key: DZPXSORTRMGNJS-UHFFFAOYSA-N
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Description

Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate (CAS: 1158260-61-7) is a piperidine derivative featuring a pyridine-containing ethyl substituent. Its molecular formula is C₁₅H₂₂N₂O₂, with a molecular weight of 262.35 g/mol . The compound is structurally characterized by:

  • A piperidine ring substituted at the 1-position with a 2-pyridin-2-ylethyl group.
  • An ethyl ester group at the 4-position of the piperidine ring.

Properties

IUPAC Name

ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-19-15(18)13-6-10-17(11-7-13)12-8-14-5-3-4-9-16-14/h3-5,9,13H,2,6-8,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPXSORTRMGNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the alkylation of piperidine with 2-bromoethyl pyridine, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of piperidine derivatives, including Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate, as antiviral agents. For instance, compounds in this class have demonstrated effective inhibition against SARS-CoV proteases, which are critical for viral replication. A study indicated that certain analogs showed high binding affinities and selectivity for SARS-CoV PLpro, suggesting their utility in developing broader-spectrum antiviral drugs targeting coronaviruses and other viral pathogens .

Neuropharmacological Effects
The compound has also been explored for its neuropharmacological properties. Research indicates that piperidine derivatives can act on muscarinic receptors, which are implicated in various neurological disorders such as Alzheimer's disease and Lewy Body dementia. This compound may serve as a lead compound for developing muscarinic receptor antagonists aimed at treating cognitive deficits associated with these conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the piperidine ring and the pyridine substituent can significantly affect the biological activity of these compounds. For example, variations in substituents can enhance potency against specific targets while improving metabolic stability .

Synthesis and Derivation

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through reactions involving piperidine derivatives and pyridine reagents under controlled conditions. The yield and purity of the synthesized product are critical for subsequent biological evaluations .

Case Studies

Study Objective Findings
Study on SARS-CoV Protease InhibitorsEvaluate antiviral potentialIdentified high-affinity binding of piperidine derivatives to viral proteases, indicating potential for drug development .
Neuropharmacological AssessmentInvestigate effects on muscarinic receptorsShowed promising results in modulating receptor activity linked to cognitive function .
SAR Analysis of Piperidine DerivativesOptimize pharmacological propertiesDemonstrated that structural modifications significantly influence biological activity and stability .

Mechanism of Action

The mechanism of action of ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below compares Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate with structurally analogous piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity/Application References
This compound C₁₅H₂₂N₂O₂ 262.35 2-Pyridin-2-ylethyl Not explicitly reported
Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate C₁₆H₂₄N₄O₃ 320.39 6-Morpholinopyrimidin-4-yl Mycobacterium tuberculosis inhibition
Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (3d) C₁₅H₁₉ClNO₂ 282.77 2-Chlorobenzyl Selective butyrylcholinesterase inhibitor
Ethyl 1-(1-(4-chlorobenzyl)-2-oxo-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate (47) C₂₄H₂₄ClN₂O₃ 445.92 4-Chlorobenzyl-quinolinone Neurotropic alphavirus replication inhibitor
Ethyl 1-(1-(quinolin-8-yl)ethyl)piperidine-4-carboxylate C₁₉H₂₃N₃O₂ 325.41 Quinolin-8-yl-ethyl Antitumor and antibacterial potential
Ethyl 1-(4-nitrophenylsulfonyl)piperidine-4-carboxylate (1) C₁₄H₁₈N₂O₆S 342.37 4-Nitrophenylsulfonyl Intermediate for oxadiazole antibiotics
Key Observations:

In contrast, chlorobenzyl (e.g., 3d) or morpholinopyrimidinyl groups (e.g., ) prioritize lipophilicity or hydrogen-bond acceptor capacity, respectively. The quinolin-8-yl-ethyl substituent () adds a fused aromatic system, likely improving DNA intercalation or enzyme binding in antitumor applications.

Synthetic Routes :

  • Many analogs are synthesized via nucleophilic substitution or coupling reactions. For example, Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (intermediate in ) is prepared by reacting ethyl isonipecotate with 1-bromo-2-chloroethane. Similarly, the target compound could be synthesized using 2-(2-pyridyl)ethyl bromide.

Physicochemical Properties :

  • The pyridine group in the target compound may increase aqueous solubility compared to purely aliphatic or aryl substituents (e.g., 3d or ).
  • LogP Values : Pyridine-containing derivatives generally exhibit lower LogP (higher polarity) than chlorobenzyl or morpholine-substituted analogs.

Biological Activity

Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

This compound has the following chemical properties:

  • Molecular Formula: C15H22N2O2
  • Molecular Weight: 262.35 g/mol
  • CAS Number: 1000941-29-6

The compound features a piperidine ring substituted with a pyridine group, which contributes to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific proteins and enzymes. It modulates the activity of these targets, leading to various physiological effects. The compound's structure allows it to bind effectively to receptors involved in neurotransmission and other cellular processes.

Pharmacological Applications

  • Neurological Disorders : Research indicates that the compound may have therapeutic potential in treating neurological disorders, including Alzheimer's disease and other cognitive impairments. Its interaction with muscarinic receptors suggests a role in modulating cholinergic signaling pathways .
  • Antiviral Activity : Preliminary studies have shown that derivatives of this compound exhibit antiviral properties against certain viruses, indicating its potential in developing antiviral therapeutics .
  • Anticancer Potential : Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation, although specific data on this compound remains limited .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds as follows:

Compound NameBiological ActivityReference
N-(Pyridin-2-yl)amidesAnticancer and anti-inflammatory properties
3-Bromoimidazo[1,2-a]pyridinesAntiviral activity
Indole-based derivativesNeuroprotective effects

Study on Neurological Effects

A study conducted on the effects of this compound analogs demonstrated their potential in enhancing cognitive function in animal models. The research highlighted improvements in memory retention and learning capabilities, suggesting a mechanism linked to cholinergic receptor modulation .

Antiviral Efficacy Assessment

In vitro assays evaluated the antiviral efficacy of this compound against neurotropic alphaviruses. Results indicated significant inhibition of viral replication, supporting its potential as a candidate for antiviral drug development .

Q & A

Q. What are the primary synthetic routes for Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate, and how do reaction conditions influence yield?

Answer: Two key methodologies are documented:

  • Route 1 : Esterification of 4-piperidinecarboxylic acid with ethanol using HCl catalysis, followed by alkylation with ethyl chloroacetate. This method emphasizes simplified work-up procedures, though yields are not explicitly stated .
  • Route 2 : Reaction of ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base (e.g., triethylamine) to form Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, a precursor for further functionalization. This route is part of a multi-step synthesis for pharmaceuticals like umeclidinium bromide, highlighting the importance of solvent choice (e.g., THF, toluene) and base stoichiometry .
Parameter Route 1 Route 2
Catalyst/BaseHClOrganic base (e.g., Et₃N)
Key SolventEthanolTHF, toluene
Work-up ComplexityLow (evaporation, filtration)Moderate (multiple steps)

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

  • Mass Spectrometry (MS) : Used to confirm molecular weight and fragmentation patterns. For example, a related piperidine derivative (C₁₉H₂₇N₃O₇) showed an [M+H]⁺ peak at m/z 410.1931, with secondary fragments at m/z 392.1821 and 272.1593, aiding structural elucidation .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) data for similar compounds (e.g., δ 7.63–7.55 ppm for aromatic protons, δ 4.06 ppm for ethoxy groups) resolves substituent positioning and stereochemistry .
  • X-ray Crystallography : Structural validation via crystallography (e.g., bond angles and lengths) is critical for confirming stereochemical outcomes, as seen in derivatives like Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate .

Q. How is the compound’s structural integrity assessed during synthesis?

Answer:

  • Chromatographic Purity : HPLC or TLC (e.g., Rf = 0.5 in 60% ethyl acetate/hexane) monitors reaction progress and purity .
  • Elemental Analysis : Validates empirical formulas (e.g., C₁₅H₂₁NO₃ for a related compound) .
  • Spectroscopic Cross-Validation : Combining MS, NMR, and IR ensures consistency between predicted and observed functional groups .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale applications?

Answer:

  • Catalyst Screening : Replace HCl with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions .
  • Solvent-Free Conditions : For alkylation steps, solvent-free grinding with PEG-400 improved yields in analogous piperidine derivatives (e.g., from 60% to >85%) .
  • Temperature Control : Lower temperatures (0–5°C) during exothermic steps (e.g., alkylation) minimize decomposition .

Q. How should researchers address contradictions between analytical data and expected structures?

Answer:

  • Fragmentation Pathway Analysis : Compare experimental MS/MS spectra (e.g., [M+H-CH₂NO₄]⁺ fragments) with in silico predictions to identify misassignments .
  • Crystallographic Validation : Resolve ambiguities in NMR assignments (e.g., overlapping proton signals) via single-crystal XRD .
  • Isotopic Labeling : Use deuterated analogs to confirm reaction mechanisms, particularly in complex multi-step syntheses .

Q. What role does this compound play in drug discovery pipelines?

Answer:

  • Intermediate for Pharmaceuticals : It serves as a precursor for umeclidinium bromide (a COPD drug), where structural modifications (e.g., quaternization of the piperidine nitrogen) are critical for bioactivity .
  • Structural Scaffold : The piperidine-pyridine core is leveraged in designing kinase inhibitors, as seen in derivatives tested against neurotropic alphaviruses .
  • SAR Studies : Ethyl ester groups are often replaced with bioisosteres (e.g., amides) to enhance metabolic stability while retaining target binding .

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